4-(3-Chloro-5-fluorophenyl)phenylacetic acid
Overview
Description
4-(3-Chloro-5-fluorophenyl)phenylacetic acid is an organic compound with the molecular formula C14H10ClFO2. It is characterized by the presence of a biphenyl structure substituted with chloro and fluoro groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (3-chloro-5-fluorophenyl) and phenylboronic acid.
Catalyst: Palladium(0) or palladium(II) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically between 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(3-Chloro-5-fluorophenyl)benzoic acid.
Reduction: 4-(3-Chloro-5-fluorophenyl)phenylethanol.
Substitution: 4-(3-Iodo-5-fluorophenyl)phenylacetic acid.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)phenylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)phenylacetic acid
- 4-(3-Fluorophenyl)phenylacetic acid
- 4-(3-Bromophenyl)phenylacetic acid
Uniqueness
4-(3-Chloro-5-fluorophenyl)phenylacetic acid is unique due to the presence of both chloro and fluoro substituents on the biphenyl structure. This dual substitution enhances its reactivity and potential biological activities compared to similar compounds with only one halogen substituent .
Biological Activity
4-(3-Chloro-5-fluorophenyl)phenylacetic acid (CAS No. 1334499-97-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenylacetic acid backbone with a chloro and a fluorine substituent on the aromatic ring, which may influence its biological properties. The presence of electron-withdrawing groups like chlorine and fluorine is known to enhance the pharmacological profile of compounds by affecting their lipophilicity, binding affinity, and overall reactivity.
The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in signal transduction pathways, influencing cellular responses.
Structure-Activity Relationship (SAR)
Research indicates that the positioning and nature of substituents on the phenyl rings significantly impact the potency and selectivity of this compound. For instance, studies have shown that compounds with fluorine substituents at specific positions exhibit enhanced biological activity compared to their non-fluorinated counterparts .
Substituent Position | Compound Example | EC50 (μM) | Biological Activity |
---|---|---|---|
4-position | 4-F | 0.35 | Enhanced potency |
3-position | 3-Cl | 1.2 | Moderate potency |
3,5-difluoro | 3,5-F2 | 0.07 | Significantly increased potency |
Biological Activity Studies
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while some fluorinated compounds exhibit enhanced efficacy, they may also present cytotoxicity concerns at higher concentrations. Further studies are needed to evaluate the therapeutic index of this compound.
Properties
IUPAC Name |
2-[4-(3-chloro-5-fluorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSYUUGAKFINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716598 | |
Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-97-6 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 3′-chloro-5′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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